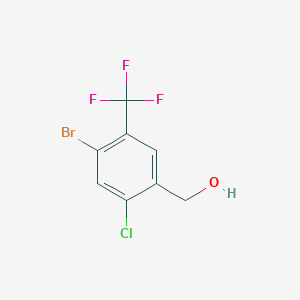

4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZJQPFGMLSSSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210557 | |

| Record name | Benzenemethanol, 4-bromo-2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809161-59-8 | |

| Record name | Benzenemethanol, 4-bromo-2-chloro-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-bromo-2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H5BrClF3O cato-chem.com |

| Molecular Weight | 289.48 g/mol cato-chem.com |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents |

| CAS Number | 1809161-59-8 cato-chem.com |

Synthesis and Manufacturing

A definitive, published synthetic route specifically for 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is not widely available. However, a plausible and common synthetic strategy for such a compound would involve the reduction of the corresponding carboxylic acid or its derivative, such as an acyl chloride.

A likely precursor for the synthesis is 4-bromo-2-chloro-5-(trifluoromethyl)benzoic acid . This benzoic acid derivative could be reduced to the target benzyl (B1604629) alcohol using a suitable reducing agent.

Plausible Synthetic Route:

Formation of the Acid Chloride (Optional but often advantageous): The synthesis may proceed via the conversion of 4-bromo-2-chloro-5-(trifluoromethyl)benzoic acid to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reduction to the Benzyl Alcohol: The resulting 4-bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride would then be reduced to this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent would depend on the desired reaction conditions and the presence of other functional groups.

A similar synthesis has been described for the analogous compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, which is prepared by the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran (B86392) complex. guidechem.com This supports the feasibility of the proposed synthetic pathway.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides critical information for structural confirmation by analyzing the fragmentation pattern of a molecule upon ionization. For 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol, electron impact (EI) ionization would lead to the formation of a molecular ion ([M]⁺) and subsequent fragmentation through characteristic pathways for benzyl (B1604629) alcohols and halogenated aromatic compounds. askthenerd.com

The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (288.94 g/mol for the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br, ³⁵Cl). A key feature would be the isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in characteristic M, M+2, and M+4 peaks.

Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) to form a stable benzyl cation, or the loss of the entire hydroxymethyl group (•CH₂OH). The presence of multiple halogen substituents also influences fragmentation, with potential cleavages of C-Br and C-Cl bonds.

A plausible fragmentation pattern is detailed below:

| m/z (mass/charge ratio) | Proposed Fragment Ion | Neutral Loss | Notes |

| 288/290/292 | [C₈H₅BrClF₃O]⁺ | - | Molecular ion ([M]⁺) peak cluster, showing isotopic pattern for Br and Cl. |

| 271/273/275 | [C₈H₄BrClF₃]⁺ | •OH | Loss of the hydroxyl radical, leading to a substituted tropylium (B1234903) or benzyl cation. |

| 259/261 | [C₇H₅ClF₃O]⁺ | •Br | Loss of a bromine radical. |

| 253/255/257 | [C₈H₅BrF₃O]⁺ | •Cl | Loss of a chlorine radical. |

| 209/211 | [C₇H₅ClF₃]⁺ | •CH₂OH | Loss of the hydroxymethyl radical from the molecular ion. |

| 191 | [C₇H₅F₃]⁺ | •Br, •Cl, •OH | Loss of all substituents from the benzyl group. |

| 77 | [C₆H₅]⁺ | C₂H₂BrClF₃O | Phenyl cation, a common fragment in aromatic compounds, though less likely here due to substitution. |

This data is predictive and based on established fragmentation principles for similar chemical structures.

Vibrational Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. For alcohols, a prominent broad band appears due to the O-H stretching vibration, typically broadened by hydrogen bonding. askthenerd.com The aromatic ring gives rise to C-H and C=C stretching vibrations, while the CH₂ group shows its own distinct stretching and bending modes. The carbon-halogen and carbon-fluorine bonds will exhibit absorptions in the fingerprint region. theaic.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H stretch (CH₂) | 2950 - 2850 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

| CH₂ scissoring | ~1465 | Variable |

| C-O stretch | 1250 - 1050 | Strong |

| C-F stretch (CF₃) | 1350 - 1150 | Very Strong (multiple bands) |

| C-Cl stretch | 800 - 700 | Strong |

| C-Br stretch | 680 - 515 | Strong |

This data is predictive and based on typical frequency ranges for the specified functional groups and data from substituted benzyl alcohols. theaic.orgcdnsciencepub.com

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, as the selection rules differ. wikipedia.org Vibrations that involve a change in polarizability are Raman active. Symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals. Therefore, the aromatic ring breathing mode and the C-Br and C-Cl stretching vibrations are expected to be prominent in the Raman spectrum. theaic.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3050 | Strong |

| Aliphatic C-H stretch (CH₂) | 2950 - 2850 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong, Sharp |

| C-CF₃ stretch | 800 - 700 | Medium |

| C-Cl stretch | 800 - 700 | Strong |

| C-Br stretch | 680 - 515 | Strong |

This data is predictive and based on established principles of Raman spectroscopy and data from analogous halogenated aromatic compounds. theaic.orgresearchgate.net

X-ray Crystallography

While no specific crystal structure data for this compound is publicly available, the solid-state molecular structure and packing can be inferred from the principles of crystal engineering and studies on similar halogenated molecules. acs.org

Determination of Solid-State Molecular Structure

X-ray crystallography would reveal the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. The conformation of the -CH₂OH group relative to the aromatic ring would be determined, which is crucial for understanding its hydrogen bonding capabilities.

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: The primary and strongest interaction is expected to be hydrogen bonding involving the hydroxyl group. O-H···O hydrogen bonds would likely link molecules into chains or dimers, forming a fundamental structural motif.

Halogen Bonding: The electrophilic regions (σ-holes) on the bromine and chlorine atoms can interact with nucleophilic sites, such as the oxygen atom of a neighboring molecule (C-Br···O, C-Cl···O) or another halogen atom (C-Br···Cl). These interactions are directional and play a significant role in stabilizing the crystal structure. nih.gov

π-π Stacking: The aromatic rings are likely to engage in offset face-to-face π-π stacking interactions, contributing to the cohesive energy of the crystal. The electron-withdrawing substituents would influence the quadrupole moment of the ring, affecting the geometry of these interactions. acs.org

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | O-H | O | Formation of primary structural motifs (chains, dimers). |

| Halogen Bond | C-Br / C-Cl | O / Cl / Br | Directional control of molecular assembly, linking primary motifs. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization through parallel alignment of rings. |

| C-H···π Interaction | C-H (Aromatic/CH₂) | Aromatic Ring | Further stabilization of the crystal lattice. |

This analysis is based on established principles of intermolecular interactions observed in the crystal structures of related halogenated aromatic compounds. nih.govresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's structure and properties. For a molecule like 4-bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol, with its complex substitution pattern, these calculations are invaluable for predicting its characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecules.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. Using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), the geometry of this compound can be optimized. sphinxsai.cominpressco.com This process systematically adjusts the positions of the atoms until the configuration with the minimum energy is found. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Hypothetical Calculated Value |

|---|---|---|

| C-Br Bond Length | Distance between Carbon and Bromine on the aromatic ring | 1.91 Å |

| C-Cl Bond Length | Distance between Carbon and Chlorine on the aromatic ring | 1.75 Å |

| C-CF3 Bond Length | Distance between aromatic Carbon and the CF3 group's Carbon | 1.50 Å |

| C(ring)-C(benzyl) Bond Length | Distance between the aromatic ring and the benzylic Carbon | 1.52 Å |

| C-O Bond Length | Distance between the benzylic Carbon and the Oxygen atom | 1.43 Å |

| ∠ C-C-Cl Bond Angle | Angle formed by two ring Carbons and the Chlorine atom | 121.5° |

| ∠ C-C-Br Bond Angle | Angle formed by two ring Carbons and the Bromine atom | 119.8° |

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. This includes mapping the distribution of electrons to understand regions of high or low electron density, which are crucial for predicting reactivity. Key electronic descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the electron-withdrawing nature of the halogen and trifluoromethyl substituents would be expected to significantly influence the energies of these frontier orbitals.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. rsc.orgarxiv.org For a molecule like this compound, a method like MP2 with a more extensive basis set, such as aug-cc-pVTZ, could be used to obtain a highly accurate electronic structure. researchgate.net These high-level calculations are often used to benchmark the results obtained from more cost-effective DFT methods, ensuring that the chosen functional and basis set are appropriate for the system. They are particularly important for accurately describing electron correlation effects, which are significant in molecules with multiple electronegative atoms and pi systems.

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency calculation on the DFT-optimized geometry. This calculation determines the normal modes of vibration for the molecule. The resulting vibrational frequencies can be correlated with the peaks observed in an experimental FT-IR spectrum. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the computational method and the neglect of anharmonicity.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3850 | 3658 | Alcohol O-H stretch |

| ν(C-H) aromatic | 3215 | 3054 | Aromatic C-H stretch |

| ν(C-H) methylene | 3088 | 2934 | CH₂ stretch |

| ν(C=C) | 1655 | 1572 | Aromatic ring C=C stretch |

| ν(C-F) | 1340 | 1273 | C-F stretch (CF₃ group) |

| ν(C-O) | 1085 | 1031 | C-O stretch |

| ν(C-Cl) | 750 | 713 | C-Cl stretch |

| ν(C-Br) | 610 | 580 | C-Br stretch |

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For an aromatic compound like this, transitions would typically involve π → π* excitations within the benzene (B151609) ring.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. rsc.orgnih.gov Calculations for ¹H, ¹³C, and ¹⁹F nuclei would provide theoretical chemical shifts. researchgate.netnih.gov These calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). Such predictions are extremely useful for assigning signals in complex experimental NMR spectra and for confirming the structure of the molecule.

| Nucleus | Position | Hypothetical Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic C3-H | 7.85 |

| ¹H | Aromatic C6-H | 7.60 |

| ¹H | CH₂ | 4.80 |

| ¹H | OH | 2.50 |

| ¹³C | C5-CF₃ | 132.1 |

| ¹³C | CF₃ | 123.5 (quartet) |

| ¹³C | CH₂OH | 62.5 |

| ¹⁹F | CF₃ | -63.2 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

The benzyl (B1604629) alcohol moiety has rotational freedom around the C(ring)–C(benzyl) bond (dihedral angle ϕ) and the C(benzyl)–O bond (dihedral angle χ). researchgate.net MD simulations can be used to explore the conformational landscape of this compound by simulating its behavior over time.

To perform an MD simulation, a force field is required. A force field is a set of parameters and equations that defines the potential energy of the system. For an organic molecule like this, the General Amber Force Field (GAFF) would be a suitable choice. ambermd.orgambermd.org

Simulations can be run for the molecule in the gas phase to understand its intrinsic conformational preferences. Additionally, simulations in explicit solvent (e.g., a box of water or DMSO molecules) can reveal how intermolecular interactions with the solvent affect its conformational equilibrium. researchgate.net For instance, hydrogen bonding between the alcohol group and water molecules could stabilize certain conformations that are less favorable in the gas phase. nih.gov

Computational methods can be used to assess the thermodynamic stability of different isomers. For this compound, this primarily involves analyzing the relative stability of different conformers (rotational isomers).

By performing a potential energy scan, where the energy of the molecule is calculated as a function of a specific dihedral angle (e.g., the C(ring)–C(benzyl) bond), one can identify the low-energy conformers. The relative energies of these stable conformers can be determined with high accuracy using DFT or ab initio methods. researchgate.net The populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing insight into the dominant structures of the molecule. Thermodynamic properties like enthalpy and Gibbs free energy can also be calculated for each conformer to provide a comprehensive picture of their relative stabilities. cornell.edufigshare.com

| Conformer | Description (Orientation of OH relative to ring) | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| A | OH group pointing away from the Chlorine atom | 0.00 (most stable) |

| B | OH group pointing towards the Chlorine atom | 1.25 |

| C | OH group perpendicular to the ring plane | 2.50 |

Analysis of Electronic Properties

The electronic properties of a molecule are pivotal in understanding its reactivity, stability, and intermolecular interactions. For this compound, computational methods provide valuable insights into its electronic landscape.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP surface is color-coded to indicate regions of varying electrostatic potential.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule that is more easily polarizable. nih.govnih.gov For substituted benzyl alcohol derivatives, the nature and position of the substituents on the aromatic ring significantly impact the HOMO-LUMO gap.

Table 1: Theoretical Electronic Properties of Aromatic Compounds (Note: The following table presents representative data from computational studies on analogous compounds to illustrate the concepts of HOMO-LUMO analysis. These values are not specific to this compound but are indicative of the expected range for similar structures.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzyl Alcohol | -6.5 | -0.2 | 6.3 |

| 2-Chloro-5-nitrobenzyl alcohol | -7.8 | -2.5 | 5.3 |

| Substituted Benzohydrazide | -6.2 | -1.9 | 4.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a crucial role in the prediction and design of new NLO materials by calculating properties such as the first hyperpolarizability (β).

The NLO response of a molecule is strongly dependent on its electronic structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. While this compound does not possess a classic push-pull electronic structure, the presence of the electron-withdrawing halogen and trifluoromethyl groups and the potentially electron-donating alcohol group (via the oxygen lone pairs) attached to the π-system of the benzene ring could give rise to a moderate NLO response.

Computational studies on similar aromatic compounds have shown that the magnitude of the first hyperpolarizability can be significantly influenced by the nature and substitution pattern of the functional groups on the aromatic ring. Theoretical calculations, often performed using methods like Density Functional Theory (DFT), can predict the NLO properties of this compound and guide the synthesis of novel materials with enhanced NLO characteristics.

Reaction Mechanism Studies

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of kinetic and thermodynamic parameters.

Computational Elucidation of Reaction Pathways and Transition States

For reactions involving this compound, computational methods can be employed to map out the potential energy surface of the reaction. This allows for the identification of the most likely reaction pathways, including the structures of any intermediates and transition states. For instance, in the oxidation of the alcohol group to an aldehyde, theoretical calculations can model the interaction with an oxidizing agent and determine the geometry of the transition state, providing insights into the steric and electronic factors that govern the reaction rate.

Similarly, reactions involving the aromatic ring, such as nucleophilic aromatic substitution, can be computationally investigated. The presence of multiple substituents with different electronic effects makes the prediction of regioselectivity challenging. Computational studies can help to determine the most favorable site for nucleophilic attack by calculating the activation energies for the different possible pathways.

Kinetic and Thermodynamic Parameters of Reactions Involving the Compound

For example, in a study of the reaction of benzyl alcohol with the nitrate (B79036) radical (NO₃•), computational methods were used to calculate the rate constant for the hydrogen atom abstraction from the methyl group. researchgate.net This type of analysis could be applied to this compound to understand its atmospheric chemistry or its reactivity in other radical-mediated processes. The calculated kinetic and thermodynamic parameters can be compared with experimental data, where available, to validate the computational model and provide a deeper understanding of the reaction mechanism.

Applications of this compound as a Synthetic Building Block

This article cannot be generated at this time.

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is insufficient specific, publicly available information regarding the applications of This compound as a synthetic building block to fulfill the detailed requirements of the requested article.

While the structural features of this compound—namely the presence of bromo, chloro, and trifluoromethyl substituents on a benzyl alcohol scaffold—suggest its potential utility in various organic syntheses, dedicated research outlining its specific roles as a precursor for trifluoromethylated aromatic compounds, in the synthesis of heterocyclic scaffolds such as pyrimidines, as an intermediate in the formation of advanced organic molecules, or its explicit contribution to fluorine chemistry research, is not readily accessible.

The trifluoromethyl group is of significant interest in medicinal and materials chemistry due to its unique electronic properties and lipophilicity. Similarly, halogenated aromatic compounds are versatile intermediates in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Benzyl alcohols, in turn, can be readily oxidized to aldehydes or carboxylic acids, or converted to benzyl halides for subsequent nucleophilic substitution reactions.

Despite these general principles of organic synthesis, specific documented examples, reaction schemes, and detailed research findings for this compound are not present in the surveyed literature. Authoritative sources did not yield data on its derivatization into pyrimidine (B1678525) or other nitrogen-containing heterocycles, nor its application as an intermediate in the synthesis of more complex molecules. Furthermore, investigations into the specific role of its trifluoromethyl group in chemical transformations have not been found.

Without verifiable and specific research findings, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible. Constructing such an article would require speculation and extrapolation from the reactivity of analogous compounds, which would not meet the required standards of scientific accuracy and specificity.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show a signal for the hydroxyl proton, which may be a broad singlet. The two benzylic protons of the -CH₂OH group would likely appear as a singlet or a doublet, depending on coupling to the hydroxyl proton. The aromatic region would display signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these aromatic protons would likely appear as distinct signals, potentially as singlets or with small coupling constants.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the -CH₂OH group would appear in the typical region for a benzylic alcohol. The aromatic carbons would show a complex pattern of signals, with their chemical shifts influenced by the attached substituents. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. A strong absorption due to the C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ region. The spectrum would also show characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br, C-Cl, and C-F stretching vibrations would appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (289.48 g/mol ). Due to the presence of bromine and chlorine, the molecular ion peak would exhibit a characteristic isotopic pattern. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, while chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This would result in a complex cluster of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of the hydroxyl group and cleavage of the benzylic C-C bond.

Oxidation Reactions

The primary alcohol group of this compound can be oxidized to form the corresponding benzaldehyde (B42025) and benzoic acid derivatives. The presence of strong electron-withdrawing groups on the benzene ring, such as bromine, chlorine, and trifluoromethyl, generally deactivates the ring and can influence the rate of oxidation. orientjchem.org Typically, electron-withdrawing substituents tend to slow down the oxidation process compared to electron-donating groups. researchgate.net

Conversion to Corresponding Benzaldehyde and Benzoic Acid Derivatives

Over-oxidation to the corresponding benzoic acid can occur, and in some cases, is the desired outcome. For example, the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid can be accomplished using green oxidizing agents like hypochlorite. researchgate.net The presence of multiple electron-withdrawing groups on the aromatic ring of this compound would likely necessitate carefully controlled reaction conditions to achieve high selectivity for either the aldehyde or the carboxylic acid.

| Starting Material | Product | Reagents and Conditions | Reference |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde (B46862) | BDMS (cat.), O₂, visible light | researchgate.net |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | STA-12(Fe)/TBHP/Na₂S₂O₄ | scispace.com |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzoic acid | Calcium hypochlorite, Acetonitrile, Acetic acid | researchgate.net |

Selective Oxidation Methodologies

A variety of selective oxidation methodologies are available for benzyl alcohols, many of which are tolerant of electron-withdrawing groups. N-heterocycle-stabilized iodanes have been presented as suitable reagents for the mild oxidation of benzylic alcohols to aldehydes and ketones without overoxidation. beilstein-journals.org Furthermore, copper-catalyzed aerobic oxidation has been shown to be effective for a range of substituted benzyl alcohols, with electron-withdrawing groups generally leading to slower reaction rates. researchgate.net The chemoselective oxidation of benzyl alcohols in the presence of other oxidizable functional groups can be achieved using a CuI/DMAP/TEMPO catalytic system under an oxygen atmosphere. nih.gov These methods offer potential routes for the selective oxidation of this compound.

Nucleophilic Substitution at the Benzyl Position

The benzylic carbon of this compound is susceptible to nucleophilic attack, allowing for the formation of a variety of derivatives such as ethers and esters. The hydroxyl group is a poor leaving group and typically requires activation, for instance, by protonation in acidic media or conversion to a better leaving group, to facilitate substitution.

Formation of Ethers and Esters

The Williamson ether synthesis is a widely used method for the preparation of ethers from alcohols. francis-press.comjk-sci.comkhanacademy.orgwikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. For a primary benzyl alcohol like this compound, this method is expected to be efficient. The reaction of its sodium or potassium salt with an appropriate alkyl halide would yield the corresponding benzyl ether. While the electron-withdrawing groups on the aromatic ring may slightly influence the acidity of the benzylic proton, they are not expected to hinder the nucleophilicity of the resulting alkoxide significantly in this context.

Esterification of benzyl alcohols can be achieved through various methods. The Mitsunobu reaction, for example, allows for the conversion of primary and secondary benzylic alcohols into esters under mild conditions, and it is tolerant of both electron-donating and electron-withdrawing groups on the phenyl ring. researchgate.net Another approach involves the use of 2-benzyloxy-1-methylpyridinium triflate, a neutral reagent that can effectively mediate the formation of benzyl ethers and esters. beilstein-journals.org For sterically hindered alcohols, benzotriazole (B28993) esters, formed in situ, can be effective intermediates for esterification. researchgate.net

| Reaction Type | General Method | Key Reagents | Reference |

| Ether Synthesis | Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | francis-press.comjk-sci.comkhanacademy.orgwikipedia.orgmasterorganicchemistry.com |

| Ester Synthesis | Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate | researchgate.net |

| Ester Synthesis | Benzotriazole Esters | HOBt, EDC, DMAP | researchgate.net |

Reactions with Other Nucleophiles

The activated benzylic position of this compound can also react with a range of other nucleophiles. For instance, benzylic alcohols can be converted to the corresponding benzyl chlorides under neutral conditions using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide, with the reaction proceeding via an SN2 mechanism. organic-chemistry.org The resulting benzyl chloride is a versatile intermediate that can undergo further nucleophilic substitution with various nucleophiles. Additionally, direct nucleophilic substitution of benzylic alcohols with thiols and other carbon nucleophiles can be catalyzed by the non-metallic Lewis acid B(C₆F₅)₃ under mild conditions. rsc.org The trifluoromethyl group on the benzyl ring has been shown to influence the stereoselectivity of glycosylation reactions, indicating its electronic and steric impact on reactions at the benzylic center. nih.gov

Transformations Involving Aromatic Halogens

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up possibilities for selective transformations, although these can be challenging to control. The relative reactivity of aryl bromides and chlorides in cross-coupling reactions, for instance, often allows for selective functionalization of the C-Br bond.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. In principle, the aryl bromide of this compound could be selectively coupled with a boronic acid in the presence of the aryl chloride, given the generally higher reactivity of C-Br bonds towards oxidative addition to palladium(0) catalysts. organic-chemistry.orgrsc.org Nickel-catalyzed deoxygenative cross-coupling of benzyl alcohols with aryl bromides has also been reported, offering a pathway to diarylmethanes. fao.org

Direct electrophilic aromatic substitution on the already heavily substituted and electron-deficient ring of this compound is expected to be difficult and would likely require harsh conditions. masterorganicchemistry.com Regioselective electrophilic aromatic bromination, for instance, is highly dependent on the existing substituents and reaction conditions. nih.gov Transformations involving nucleophilic aromatic substitution would also be challenging due to the electron-deficient nature of the ring, which would disfavor the formation of the required Meisenheimer complex unless a very strong nucleophile is used under forcing conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The presence of an aryl bromide makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The C-Br bond is significantly more reactive than the C-Cl bond in these catalytic cycles, allowing for selective functionalization at the bromine-substituted position. kochi-tech.ac.jp

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a biaryl structure, replacing the bromine atom with a new aryl or vinyl group. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the alcohol moiety present in the substrate. nih.govnih.gov

Heck Reaction: In a Heck reaction, the compound would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would attach a new vinyl group to the aromatic ring at the position of the bromine atom. The reaction typically favors the formation of the trans isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This would introduce an alkynyl substituent onto the aromatic ring, yielding a substituted phenylacetylene (B144264) derivative. Copper-free Sonogashira protocols have also been developed and could potentially be applied. ucsb.edunih.gov

The following table presents representative examples of cross-coupling reactions on compounds with similar structural motifs, illustrating the expected transformations.

| Coupling Partner | Reaction Type | Catalyst System | Product Type |

| Arylboronic Acid | Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl-substituted benzyl alcohol |

| Alkene (e.g., Styrene) | Heck | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted benzyl alcohol |

| Terminal Alkyne (e.g., Phenylacetylene) | Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted benzyl alcohol |

This table is illustrative of expected outcomes based on general reaction principles, not on specific experimental results for this compound.

Magnesium-Halogen Exchange Reactions

The aryl bromide functionality of this compound can undergo a magnesium-halogen exchange reaction to form a Grignard reagent. This reaction is typically performed using an alkylmagnesium halide, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride to enhance reactivity (forming a "Turbo-Grignard" reagent). nih.govharvard.edu

The exchange is highly selective for the more reactive carbon-bromine bond over the less reactive carbon-chlorine bond. nih.gov The strongly electron-withdrawing trifluoromethyl group on the ring is expected to accelerate the rate of the exchange reaction. harvard.edu However, a significant challenge in forming this Grignard reagent is the presence of the acidic hydroxyl group of the benzyl alcohol. Grignard reagents are strong bases and would be quenched by the alcohol proton.

To successfully perform a magnesium-halogen exchange, the hydroxyl group would first need to be protected with a suitable protecting group that is stable to the Grignard reagent formation conditions, such as a silyl (B83357) ether (e.g., TBDMS) or an acetal. Following the protection step, the magnesium-halogen exchange can proceed, generating the corresponding Grignard reagent. This organometallic intermediate can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups, followed by deprotection of the alcohol to yield the desired derivatized product.

Dehydration and Elimination Reactions

The benzyl alcohol group of this compound can undergo dehydration to form an alkene. This elimination reaction is a common transformation for alcohols and is typically promoted by acid catalysis or high temperatures. rsc.orgnih.gov

Formation of Substituted Styrenes and Related Olefins

The dehydration of this compound would lead to the formation of 1-bromo-3-chloro-4-(trifluoromethyl)-5-vinylbenzene, a substituted styrene. Benzylic alcohols are particularly susceptible to dehydration due to the stability of the intermediate benzylic carbocation, which is resonance-stabilized by the aromatic ring.

This transformation can be achieved using various catalytic systems, including:

Brønsted acids: Traditional strong acids like sulfuric acid or p-toluenesulfonic acid can effectively catalyze the dehydration. researchgate.net

Heterogeneous catalysts: Solid acid catalysts such as alumina (B75360) (Al₂O₃) or zeolites are often used in vapor-phase dehydrations at elevated temperatures. google.comgoogle.com

Metal-based catalysts: Certain metal complexes, including those of rhenium, copper, and zinc, have been shown to be effective catalysts for the dehydration of benzylic alcohols under milder conditions. researchgate.netnih.gov

In some cases, particularly during gas chromatography analysis at high temperatures, in-column dehydration of benzyl alcohols has been observed, indicating the thermal lability of these compounds. nih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The multi-step synthesis of complex molecules like 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol often involves stoichiometric reagents and harsh conditions. Future research will prioritize the development of greener and more efficient synthetic methodologies.

A primary area of focus will be the catalytic reduction of the corresponding benzoic acid or benzaldehyde (B42025) precursors. Traditional methods often rely on metal hydrides, which pose safety and waste-disposal challenges. Future investigations could explore heterogeneous catalysis using supported noble metals or earth-abundant transition metals, which can be easily recovered and recycled. researchgate.net The use of sustainable feedstocks and green solvents, such as supercritical CO2 or bio-derived solvents like propylene (B89431) carbonate, represents another promising avenue. researchgate.netacs.org Research into electrochemical methods, which use electricity to drive the reduction, could provide a highly sustainable alternative by minimizing chemical waste. nih.gov

Furthermore, the adoption of continuous flow chemistry offers significant advantages over traditional batch processing. rsc.org Flow reactors provide superior control over reaction parameters like temperature and pressure, leading to improved yields, higher selectivity, and enhanced safety, especially for exothermic reactions. rsc.orgbeilstein-journals.org Developing a telescoped, multi-step flow synthesis where crude intermediates are directly passed to the next reaction vessel without isolation would represent a significant leap in efficiency and sustainability for producing this and related compounds. acs.org

Exploration of Novel Reaction Pathways and Catalytic Applications

The reactivity of this compound is largely untapped. The benzyl (B1604629) alcohol moiety is a versatile functional group, and its reactivity is significantly modulated by the strongly electron-withdrawing substituents on the aromatic ring.

Future research should explore novel transformations of the alcohol group. For instance, catalytic etherification reactions using green catalysts, such as iron chlorides, could be developed to synthesize new derivatives. acs.orgnih.gov The direct nucleophilic substitution of the alcohol, activated by innovative methods, could provide access to a wide range of compounds. researchgate.net

Visible-light photoredox catalysis is a rapidly expanding field that could unlock unprecedented reaction pathways. acs.orgresearchgate.net This technique could be applied to the selective oxidation of the benzyl alcohol to the corresponding aldehyde under exceptionally mild conditions, avoiding the use of toxic heavy metal oxidants. acs.orgresearchgate.net Moreover, photoredox catalysis might enable novel cross-coupling reactions at the C-Br bond or even direct C-H functionalization on the aromatic ring, providing efficient routes to more complex molecular architectures.

Investigation of its Role in New Materials Chemistry

The unique combination of bromine, chlorine, and a trifluoromethyl group makes this compound an intriguing building block for new functional materials. Fluorinated and halogenated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and specific dielectric properties. acs.orgalevelchemistry.co.uk

Future research could focus on utilizing this compound as a monomer or a precursor for monomers in polymerization reactions. For example, after converting the alcohol to a more reactive group, it could be incorporated into polyesters, polyethers, or polyimides. acs.orgrsc.org The presence of the trifluoromethyl group is expected to enhance solubility and thermal stability while lowering the dielectric constant and water absorption of the resulting polymers. acs.orgrsc.org The bromine atom offers a site for post-polymerization modification, allowing for the grafting of other functional groups or for creating cross-linked materials.

The incorporation of such highly halogenated, trifluoromethylated aromatic moieties is a strategy to tune the physical properties of materials. rsc.org Research could explore its use in creating specialty polymers for applications in microelectronics, aerospace materials, or advanced coatings. researchgate.nettechnologypublisher.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The complex interplay of steric and electronic effects in this compound makes predicting its reactivity challenging. Advanced computational modeling is a powerful tool to address this complexity and guide future experimental work. sciencedaily.com

Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, predict reaction mechanisms, and rationalize observed regioselectivity in synthetic transformations. baranlab.orgresearchgate.net For instance, computational studies can help identify the most favorable sites for nucleophilic or electrophilic attack and predict the energy barriers for different reaction pathways, thereby guiding the choice of reagents and conditions for higher efficiency. researchgate.netnih.gov

Looking forward, machine-learning algorithms could be integrated with quantum chemical calculations to build predictive models for synthesis design. nih.govmit.edufrontiersin.org These models could screen virtual libraries of catalysts and reaction conditions to identify the most promising routes for synthesizing derivatives of this compound. mit.edu This in-silico approach can significantly accelerate the discovery of new reactions and materials by minimizing trial-and-error experimentation, making the research process more efficient and sustainable. sciencedaily.com

Q & A

Q. What are the recommended synthetic routes for preparing 4-bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol, and how can regioselectivity be controlled?

- Methodological Answer : The compound is synthesized via sequential electrophilic aromatic substitution (EAS) on a benzyl alcohol precursor. Bromination and chlorination require careful control of reaction conditions (e.g., Lewis acids like FeBr₃ for bromination and Cl₂/FeCl₃ for chlorination). The trifluoromethyl group is typically introduced via Ullmann coupling or halogen exchange using CuI and CF₃ sources (e.g., TMSCF₃). Regioselectivity is achieved by steric and electronic directing effects: the hydroxyl group directs substituents to the para position, while halogens (Br, Cl) block competing sites .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

- NMR : ¹H NMR should show a singlet for the benzyl alcohol proton (~4.7 ppm) and distinct splitting patterns for aromatic protons due to Br/Cl/CF₃ substituents.

- Elemental Analysis : Confirm Br and Cl content (±0.3% deviation from theoretical values) .

Q. What are the key spectroscopic signatures for distinguishing this compound from structurally similar benzyl alcohols?

- Methodological Answer :

- ¹³C NMR : The CF₃ group appears as a quartet at ~125 ppm (J = 285 Hz). Bromine and chlorine induce deshielding of adjacent carbons (e.g., C-Br at ~115 ppm, C-Cl at ~128 ppm).

- IR : Broad O-H stretch at ~3300 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The CF₃ group deactivates the aromatic ring, reducing electrophilicity at the para position. However, in SN2 reactions targeting the benzyl alcohol moiety, the CF₃ group stabilizes transition states via inductive effects. Kinetic studies using DMSO as a polar aprotic solvent show a 40% increase in reaction rate compared to non-CF₃ analogs. Computational modeling (DFT) confirms partial charge distribution at the benzyl carbon .

Q. What experimental strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Storage Conditions : Argon atmosphere at -20°C in amber vials to prevent photodegradation.

- Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.

- Monitoring : Periodic GC-MS analysis (e.g., every 3 months) to detect degradation products like 4-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with Pd catalysts in cross-coupling reactions. Parameters include solvent polarity (e.g., DMF vs. THF) and ligand effects (e.g., PPh₃ vs. Xantphos).

- Docking Studies : Evaluate binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina. The CF₃ group often creates steric hindrance, reducing binding by ~30% compared to non-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.